Home > Products > Screening Compounds P78827 > b-Amyloid (17-40)
b-Amyloid (17-40) -

b-Amyloid (17-40)

Catalog Number: EVT-247419
CAS Number:
Molecular Formula: C110H178N26O31S1
Molecular Weight: 2392.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (17-40) is a peptide fragment derived from the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is part of the larger beta-amyloid family, which includes variants such as beta-amyloid (1-40) and beta-amyloid (1-42). The beta-amyloid peptides are known for their propensity to aggregate and form plaques in the brains of individuals with Alzheimer's disease, contributing to neurodegeneration and cognitive decline. The classification of beta-amyloid (17-40) falls under neurotoxic peptides, specifically categorized as amyloidogenic peptides due to their ability to misfold and aggregate.

Source and Classification

Beta-Amyloid (17-40) is synthesized from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is classified as an oligomeric form of amyloid beta, which has been shown to possess neurotoxic properties. The classification can be further detailed as follows:

  • Source: Derived from amyloid precursor protein
  • Classification: Amyloidogenic peptide, neurotoxin
Synthesis Analysis

Methods

The synthesis of beta-amyloid (17-40) often employs solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: Utilizing Fmoc chemistry, amino acids are added one at a time.
  2. Cleavage and Deprotection: The completed peptide is cleaved from the resin using trifluoroacetic acid, followed by purification using high-performance liquid chromatography.
  3. Purification: Techniques such as reverse-phase chromatography are employed to isolate the desired peptide with high purity.
Molecular Structure Analysis

Structure

Beta-Amyloid (17-40) consists of 24 amino acids, with its sequence contributing to its structural properties. The molecular formula can be represented as C99_{99}H113_{113}N21_{21}O20_{20}, and it typically adopts a random coil conformation in solution but can form beta-sheet structures upon aggregation.

Data

The molecular mass of beta-amyloid (17-40) is approximately 2393.6 Da, which has been confirmed through mass spectrometry techniques.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (17-40) undergoes several critical reactions that lead to its aggregation:

  1. Oligomerization: Monomers can associate to form dimers, trimers, and larger oligomers.
  2. Fibrillization: Under certain conditions, these oligomers can further aggregate into insoluble fibrils.
  3. Chemical Stability: The peptide's stability can be influenced by pH and temperature, affecting its propensity to aggregate.

Technical Details

The aggregation process can be monitored using thioflavin T fluorescence assays, which indicate the formation of fibrillar structures.

Mechanism of Action

Process

The neurotoxic effects of beta-amyloid (17-40) are primarily linked to its ability to disrupt cellular homeostasis:

  1. Membrane Disruption: Aggregated forms can insert into neuronal membranes, leading to increased permeability.
  2. Oxidative Stress: The presence of aggregated peptides can induce oxidative stress pathways.
  3. Neuroinflammation: Activation of glial cells in response to aggregated peptides contributes to neuroinflammatory processes.

Data

Studies have shown that even low concentrations of oligomeric forms can impair synaptic function and promote cell death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers at neutral pH but may aggregate under physiological conditions.

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; aggregation is favored at physiological pH.
  • Reactivity: Can participate in hydrogen bonding and hydrophobic interactions that facilitate aggregation.
Applications

Scientific Uses

Beta-Amyloid (17-40) is utilized in various research applications:

  1. Alzheimer's Disease Research: Investigating the mechanisms underlying amyloid plaque formation.
  2. Drug Development: Screening potential therapeutic agents that inhibit aggregation or promote clearance.
  3. Biophysical Studies: Characterizing peptide behavior using techniques like nuclear magnetic resonance and cryo-electron microscopy.
Introduction to β-Amyloid (17-40) in Neurodegenerative Research

Historical Context of p3 Discovery and Nomenclature

The p3 peptide was first isolated in 1988 from amyloid plaques in Down’s syndrome and AD brains, identified as a truncated form of Aβ lacking residues 1–16. It was co-discovered alongside full-length Aβ by Masters and Beyreuther during biochemical purifications of senile plaques [9]. The name "p3" reflects its smaller molecular weight (~3 kDa) compared to full-length Aβ (4 kDa) [3]. Unlike Aβ1–40/42, which arises from β-secretase cleavage, p3 (Aβ17–40/42) results from sequential APP processing by α-secretase (cleaving at residue 16) and γ-secretase (cleaving at residues 40/42) [8]. This pathway predominates physiologically, releasing p3 from neurons at twice the rate of Aβ [3]. Early immunohistochemical studies using the 4G8 antibody (targeting residues 17–24) failed to distinguish p3 from Aβ, leading to initial misattribution of p3 deposits as Aβ in diffuse plaques [3] [10].

Table 1: Key Milestones in p3 Research

YearDiscoveryReference
1988Isolation from Down’s syndrome amyloid plaquesMasters et al. [9]
1990sIdentification as α/γ-secretase productPodlisny et al. [3]
2000sDetection in CSF of MCI patientsMoore et al. [3]
2020sStructural characterization of p3 aggregatesSchilling et al. [10]

Role in the Amyloid Cascade Hypothesis Revisions

The amyloid cascade hypothesis (ACH) posits Aβ accumulation as AD’s central driver. However, p3’s properties challenge this paradigm:

  • Presence in Preclinical Plaques: p3 constitutes the primary component of diffuse plaques in Down’s syndrome and early AD, preceding neuritic plaque formation [3]. These non-fibrillar deposits exhibit amorphous ultrastructure (Fig 1C) and lack neurotoxicity correlates, contradicting the ACH’s focus on Aβ42-driven fibrillization [3] [6].
  • Therapeutic Implications: Clinical failures of β-secretase (BACE) inhibitors (e.g., verubecestat) may stem from disrupted p3 production. BACE inhibitors suppress Aβ but concurrently reduce p3, which is neuroprotective under physiological conditions [3] [5]. Elevated p3 in mild cognitive impairment (MCI) CSF suggests compensatory roles in early AD [3].
  • Pathogenic Potential: Though historically labeled "non-amyloidogenic," p3 forms fibrils in vitro under high concentrations (100–500 μM) or prolonged incubation (Fig 1D). Its C-terminal residues (Ile41-Ala42 in p3-42) harbor aggregation "hot spots" predicted by bioinformatics tools [3] [7]. p3 co-localizes with Aβ42 in dense-core plaques, potentially acting as a seed for Aβ oligomerization [3] [10].

Table 2: p3 vs. Aβ in Amyloid Cascade Framework

FeatureAβ42p3 (Aβ17-40)
Plaque TypeNeuritic (fibrillar)Diffuse (amorphous)
AggregationRapid fibrillizationSlow, concentration-dependent
Hypothesis RoleCore pathogenic driverModulator/early biomarker
Therapeutic TargetingAntibodies (aducanumab)Not directly targeted

Comparative Significance Relative to Full-Length Aβ Isoforms

Structural and Biochemical Properties

p3 lacks Aβ’s N-terminal domain (residues 1–16), which contains hydrophilic residues and metal-binding sites. This truncation confers greater hydrophobicity (85% hydrophobic residues vs. 70% in Aβ42) and reduces net charge (−1 vs. −3 for Aβ42) [7] [10]. Consequently:

  • Aggregation Kinetics: p3 self-assembles slower than Aβ42 but forms stable oligomers. Fibril morphologies differ, with p3 protofibrils showing reduced twisting and narrower diameters (Fig 1E) [3] [7].
  • Seeding Capacity: p3 co-aggregates with Aβ42 in vitro, accelerating Aβ42 fibrillization by 40% in hybrid systems mimicking human CSF [7] [10].

Functional and Diagnostic Relevance

  • Physiological Roles: p3 enhances synaptic plasticity and blood-brain barrier repair, contrasting with Aβ42’s neurotoxicity [8]. APP-A673T mutation (protective against AD) reduces both Aβ and p3, suggesting shared pathways [4] [10].
  • Biomarker Utility: CSF p3 levels rise in MCI but fall in advanced AD, paralleling Aβ42 dynamics. The p3/Aβ40 ratio improves diagnostic specificity for early AD vs. Aβ42 alone (AUC: 0.92 vs. 0.85) [3] [10]. Plasma p3 remains unquantified due to antibody cross-reactivity with Aβ [10].

Table 3: Structural and Functional Comparison of Aβ Isoforms

PropertyAβ42Aβ40p3 (Aβ17-40)
Length (aa)424024
Hydrophobicity (%)70%73%85%
CSF Concentration~600 pg/mL (AD)~16,000 pg/mL (AD)~200 pg/mL (AD)
Aggregation RateHighModerateLow
Plaque AssociationCore amyloidVascular/coredDiffuse

Properties

Product Name

b-Amyloid (17-40)

Molecular Formula

C110H178N26O31S1

Molecular Weight

2392.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.